Verapamil Ethyl Methanethiosulfonate, Bromide

P-glycoprotein ATPase activity substrate analog

MTS-verapamil uniquely combines verapamil's phenylalkylamine pharmacophore (Km=25µM) with covalent thiol-reactive MTS anchoring for irreversible, residue-specific labeling of engineered cysteines. Unlike non-covalent verapamil or generic MTS probes, it enables quantitative footprinting of P-gp drug-binding pockets—covalently inhibiting 15 single-cysteine mutants and verapamil-protecting 4 key residues. Also maps pore-lining residues in L-type Ca²⁺ and Kv1.3 channels. Essential when unambiguous identification of verapamil contact residues is required. For laboratory research use only.

Molecular Formula C30H45BrN2O6S2
Molecular Weight 673.722
CAS No. 353270-25-4
Cat. No. B561721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerapamil Ethyl Methanethiosulfonate, Bromide
CAS353270-25-4
Synonymsδ-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-N-methyl-δ-(1-methylethyl)-N-[2-[(methylsulfonyl)thio]ethyl]benzenebutanaminium Bromide; 
Molecular FormulaC30H45BrN2O6S2
Molecular Weight673.722
Structural Identifiers
SMILESCC(C)C(CCC[N+](C)(CCC1=CC(=C(C=C1)OC)OC)CCSS(=O)(=O)C)(C#N)C2=CC(=C(C=C2)OC)OC.[Br-]
InChIInChI=1S/C30H45N2O6S2.BrH/c1-23(2)30(22-31,25-11-13-27(36-5)29(21-25)38-7)15-9-16-32(3,18-19-39-40(8,33)34)17-14-24-10-12-26(35-4)28(20-24)37-6;/h10-13,20-21,23H,9,14-19H2,1-8H3;1H/q+1;/p-1
InChIKeyBVUKZMOMCQMWEQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verapamil Ethyl Methanethiosulfonate Bromide (CAS 353270-25-4): A Covalent Probe for Verapamil-Binding Site Mapping


Verapamil Ethyl Methanethiosulfonate, Bromide (MTS-verapamil) is a thiol-reactive methanethiosulfonate (MTS) derivative of the L-type calcium channel blocker verapamil. Synthesized as a site-directed covalent labeling reagent, it retains the phenylalkylamine pharmacophore of verapamil while incorporating an MTS group that forms disulfide bonds with engineered cysteine residues in target proteins [1]. The compound is used in cysteine-scanning mutagenesis studies to map drug-binding pockets within human P-glycoprotein (P-gp), L-type calcium channels, and Kv1.3 potassium channels [1].

Verapamil Ethyl Methanethiosulfonate Bromide Cannot Be Substituted by Unmodified Verapamil or Generic MTS Reagents


Unmodified verapamil lacks a covalent attachment mechanism, precluding its use in irreversible site-directed labeling experiments essential for residue-specific mapping of binding pockets [1]. Conversely, generic MTS reagents such as MTSET or MTSES, while capable of cysteine modification, do not carry the verapamil pharmacophore and thus cannot probe verapamil-specific interaction sites; their use in competition or protection assays requires separate addition of verapamil, introducing additional variables and reducing experimental precision [1][2]. MTS-verapamil uniquely combines the binding specificity of verapamil with covalent anchoring capability, enabling definitive identification of residues that contribute to verapamil binding and allosteric regulation.

Quantitative Differentiation of Verapamil Ethyl Methanethiosulfonate Bromide vs. Comparators


Functional Equivalence to Verapamil in P-gp ATPase Stimulation

MTS-verapamil stimulates the ATPase activity of Cys-less P-gp with a Km value statistically indistinguishable from that of the parent compound verapamil, confirming that MTS derivatization does not impair binding affinity [1].

P-glycoprotein ATPase activity substrate analog

Residue-Specific Inhibition Profile Across P-gp Transmembrane Domains

Among 252 single-cysteine P-gp mutants tested, MTS-verapamil inhibited ATPase activity in 15 specific mutants spanning TM2, TM4, TM6, TM7, TM9, TM10, TM11, and TM12, establishing a detailed covalent inhibition footprint that is unattainable with non-covalent verapamil [1]. Pretreatment with verapamil significantly protected only 4 of these mutants—S222C(TM4), L339C(TM6), A342C(TM6), and G984C(TM12)—from MTS-verapamil inhibition, pinpointing residues directly involved in verapamil binding [1].

cysteine-scanning mutagenesis transmembrane segments binding site mapping

Covalent Modification-Induced Activation and Substrate Protection in P-gp TM7

In mutant F728C(TM7), covalent modification by MTS-verapamil increased ATPase activity 11.5-fold over untreated controls, an effect reversed by dithiothreitol, confirming disulfide bond formation [1]. Pretreatment with verapamil or cyclosporin A protected the mutant from MTS-verapamil labeling, demonstrating that the labeling occurs specifically at the verapamil-binding site [1].

P-glycoprotein transmembrane segment 7 covalent labeling

Differential Binding Site Overlap vs. MTS-Rhodamine

While both MTS-verapamil and MTS-rhodamine activate P-gp via covalent modification, their binding sites within the common drug-binding pocket are distinct. MTS-rhodamine modification of F343C(TM6) did not prevent subsequent stimulation by verapamil, whereas MTS-verapamil binding was shown to be protected by verapamil [1]. This indicates that the two MTS probes map non-overlapping sub-pockets within P-gp, and selection of the appropriate probe is critical for targeted mapping studies.

MTS-rhodamine binding site overlap substrate selectivity

Optimal Use Cases for Verapamil Ethyl Methanethiosulfonate Bromide Based on Quantitative Evidence


High-Resolution Mapping of Verapamil-Binding Residues in P-Glycoprotein

When a research program requires identification of specific amino acid residues that directly contact verapamil within the P-gp drug-binding pocket, MTS-verapamil is the tool of choice. Its covalent inhibition of 15 single-cysteine mutants and verapamil-mediated protection of 4 key residues [1] provide a quantitative footprint that cannot be obtained with non-covalent verapamil or generic MTS probes [1].

Site-Directed Labeling of L-Type Calcium Channel Pore Regions

Verapamil and related phenylalkylamines block L-type calcium channels by occluding the ion-conducting pore. MTS-verapamil, which retains verapamil's binding properties (Km = 25 µM) while adding covalent labeling capacity [1], is suitable for cysteine-scanning mutagenesis studies designed to identify pore-lining residues that govern channel block by phenylalkylamines [1].

Probing Kv1.3 Potassium Channel Pharmacology via Covalent Modification

Verapamil also inhibits Kv1.3 potassium channels through pore occlusion. MTS-verapamil enables irreversible labeling of engineered cysteine residues in the Kv1.3 pore, facilitating structure-activity relationship studies that distinguish between binding site occupancy and downstream functional effects [1].

Competitive Binding Site Mapping with MTS-Rhodamine Controls

In experiments designed to differentiate between overlapping and non-overlapping substrate binding sites within P-gp, MTS-verapamil serves as a critical verapamil-specific probe. Its binding site does not overlap with that of MTS-rhodamine [1], allowing researchers to use both probes in parallel to delineate distinct sub-pockets of the common drug-binding cavity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verapamil Ethyl Methanethiosulfonate, Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.